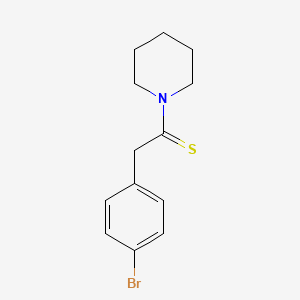![molecular formula C5H8Cl4Sn2 B14430001 (Propane-2,2-diyl)bis[(dichloromethyl)stannane] CAS No. 83135-46-0](/img/no-structure.png)
(Propane-2,2-diyl)bis[(dichloromethyl)stannane]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Propane-2,2-diyl)bis[(dichloromethyl)stannane] is a chemical compound that features a propane backbone with two dichloromethyl groups attached to tin atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Propane-2,2-diyl)bis[(dichloromethyl)stannane] typically involves the reaction of propane-2,2-diyl dichloride with stannane derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane. The reaction temperature is maintained at low to moderate levels to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of (Propane-2,2-diyl)bis[(dichloromethyl)stannane] follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. Advanced purification techniques such as distillation and recrystallization are employed to remove impurities and obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
(Propane-2,2-diyl)bis[(dichloromethyl)stannane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: Reduction reactions can convert the dichloromethyl groups to methyl groups.
Substitution: The dichloromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin(IV) compounds, while reduction can produce propane-2,2-diyl bis(methyl)stannane.
Wissenschaftliche Forschungsanwendungen
(Propane-2,2-diyl)bis[(dichloromethyl)stannane] has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of organotin compounds, which are valuable in catalysis and material science.
Biology: The compound’s derivatives are studied for their potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of polymers and as a stabilizer in the manufacturing of plastics.
Wirkmechanismus
The mechanism of action of (Propane-2,2-diyl)bis[(dichloromethyl)stannane] involves its interaction with molecular targets through its tin atoms. The compound can form coordination complexes with various ligands, influencing biological pathways and chemical reactions. Its dichloromethyl groups can undergo hydrolysis, releasing hydrochloric acid and forming reactive intermediates that participate in further reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vinyl chloride: Used in the production of polyvinyl chloride (PVC).
Positronium hydride: An exotic molecule consisting of a hydrogen atom bound to an exotic atom of positronium.
Adapalene related compounds: Used in pharmaceuticals for their therapeutic properties.
Uniqueness
(Propane-2,2-diyl)bis[(dichloromethyl)stannane] is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and form stable complexes. This versatility makes it valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
83135-46-0 |
|---|---|
Molekularformel |
C5H8Cl4Sn2 |
Molekulargewicht |
447.3 g/mol |
IUPAC-Name |
dichloromethyl-[2-(dichloromethyl-λ2-stannanyl)propan-2-yl]tin |
InChI |
InChI=1S/C3H6.2CHCl2.2Sn/c1-3-2;2*2-1-3;;/h1-2H3;2*1H;; |
InChI-Schlüssel |
LABJAMDDROYFRX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)([Sn]C(Cl)Cl)[Sn]C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


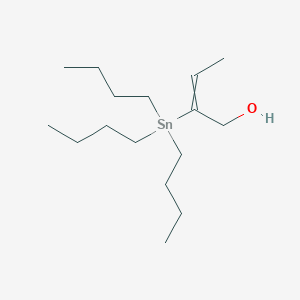
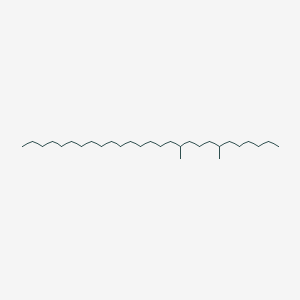
![(1S)-1-{[tert-Butyl(dimethyl)silyl]oxy}-1-cyclohexylbutan-2-one](/img/structure/B14429933.png)
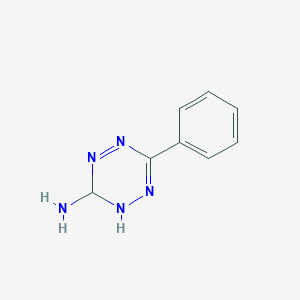
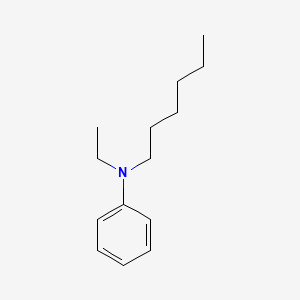
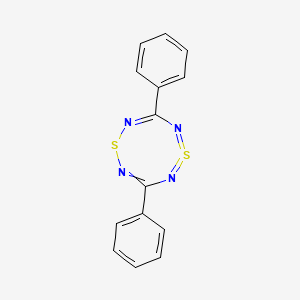
![4'-[(6-Hydroxyhexyl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B14429969.png)
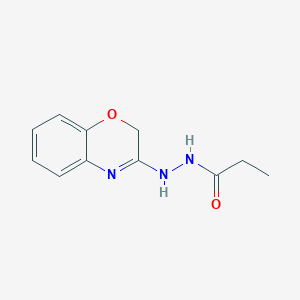
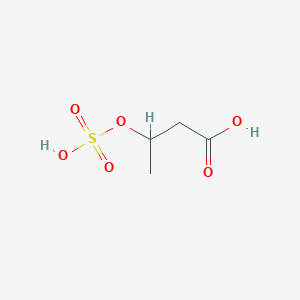
![1,3,3-Triphenyl-11-thia-1-azadispiro[3.0.5~5~.1~4~]undecan-2-one](/img/structure/B14429990.png)

